
2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is a chemical compound that has gained significant attention from scientists due to its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wirkmechanismus
The mechanism of action of 2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol involves its ability to selectively inhibit PTP activity. Specifically, this compound binds to the active site of PTPs and blocks their ability to dephosphorylate target proteins. This leads to the accumulation of phosphorylated proteins, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol have been extensively studied. In vitro studies have shown that this compound can selectively inhibit PTP activity with high potency and specificity. In vivo studies have demonstrated that this compound can modulate cellular signaling pathways and have therapeutic effects in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol in lab experiments include its high potency and specificity as a PTP inhibitor, as well as its potential therapeutic applications in the treatment of diseases. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol. One area of focus could be on developing more potent and selective PTP inhibitors based on the structure of this compound. Another area of research could be on exploring the therapeutic potential of this compound in specific diseases, such as cancer, diabetes, and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential for clinical use.
Synthesemethoden
2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is synthesized using a multi-step reaction process. The first step involves the reaction of 4-methoxyphenol with p-toluenesulfonyl chloride in the presence of a base to form 4-methoxyphenyl p-toluenesulfonate. This intermediate is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a base to form the final product, 2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol has several potential applications in scientific research. One of the most promising areas of research is its use as a selective inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in regulating cellular signaling pathways, and dysregulation of PTP activity has been implicated in several diseases, including cancer, diabetes, and autoimmune disorders. By selectively inhibiting PTP activity, 2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol may have therapeutic potential in the treatment of these diseases.
Eigenschaften
IUPAC Name |
2-methoxy-5-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12-4-6-13(7-5-12)15-11-16(20(19-15)25(3,22)23)14-8-9-18(24-2)17(21)10-14/h4-10,16,21H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDSVRYYGLVRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C=C3)OC)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

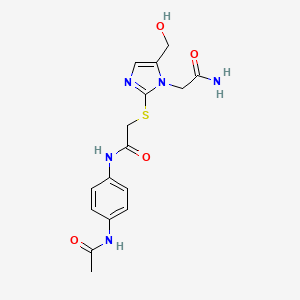
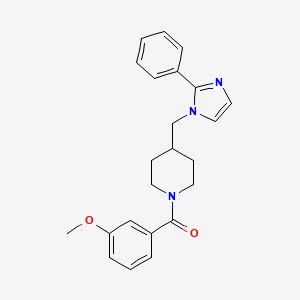
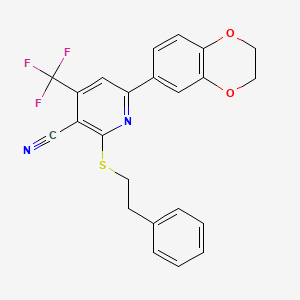
![N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2950536.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2950538.png)
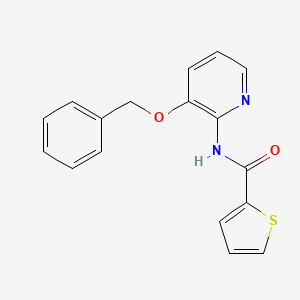

![(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2950541.png)
![1-{[(5-Bromo-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2950542.png)
![2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2950543.png)

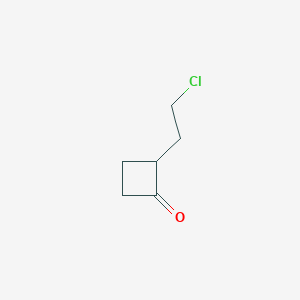
![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2950550.png)
